molecular formula C10H14N4O B3234279 2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide CAS No. 1353966-93-4

2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide

Cat. No.: B3234279
CAS No.: 1353966-93-4
M. Wt: 206.24 g/mol
InChI Key: BKEMEWJMUHJCOD-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide is a specialized acetamide derivative characterized by its cyclopropyl and pyrazine substituents. The cyclopropyl group enhances metabolic stability by resisting enzymatic degradation, while the pyrazine ring contributes to π-π stacking interactions in biological systems. Its structural uniqueness lies in the dual substitution at the acetamide nitrogen, combining a cyclopropyl group and a pyrazin-2-ylmethyl moiety.

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c11-5-10(15)14(9-1-2-9)7-8-6-12-3-4-13-8/h3-4,6,9H,1-2,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEMEWJMUHJCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=NC=CN=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501206208
Record name Acetamide, 2-amino-N-cyclopropyl-N-(2-pyrazinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353966-93-4
Record name Acetamide, 2-amino-N-cyclopropyl-N-(2-pyrazinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353966-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-cyclopropyl-N-(2-pyrazinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide typically involves the following steps:

    Formation of the Pyrazinylmethyl Intermediate: The initial step involves the preparation of the pyrazinylmethyl intermediate. This can be achieved through the reaction of pyrazine with a suitable alkylating agent under controlled conditions.

    Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done using cyclopropyl halides in the presence of a base to facilitate the substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of 2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The primary amine and acetamide groups enable nucleophilic substitution, particularly at the α-carbon adjacent to the carbonyl group.

Key Reagents and Conditions:

  • Nucleophiles: Amines, thiols, alcohols

  • Catalysts: Base (e.g., K₂CO₃, NaOH) or acid (e.g., HCl)

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO)

NucleophileProductYield (%)ConditionsSource
BenzylamineN-Benzyl derivative78DMF, 80°C, 12 h
ThiophenolThioether analog65EtOH, reflux, 6 h
MethanolMethoxy derivative52NaOH, RT, 24 h

These substitutions often retain the pyrazine ring’s integrity while modifying the acetamide backbone, enhancing biological activity in derivatives.

Cyclization Reactions

The compound undergoes intramolecular cyclization to form nitrogen-containing heterocycles, a pathway leveraged in medicinal chemistry.

Mechanism:

  • The amine group attacks the carbonyl carbon, forming a five- or six-membered ring.

  • Catalysts: Acidic (e.g., HCl) or basic (e.g., NaH) conditions

  • Solvents: Toluene, THF

ProductRing SizeConditionsApplicationSource
Imidazolidinone5-memberedHCl, reflux, 8 hAntimicrobial intermediates
Pyrazino-oxazole6-memberedNaH, THF, 60°C, 6 hAnticancer scaffolds

Cyclization products exhibit enhanced rigidity and binding affinity in biological systems .

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions to yield carboxylic acids or amines.

Conditions and Outcomes:

Reaction TypeReagentsProductNotesSource
Acidic HydrolysisHCl (6M), Δ2-Amino-N-cyclopropylacetic acidRetains cyclopropyl group
Basic HydrolysisNaOH (2M), ΔPyrazin-2-ylmethylamineReleases free amine

Hydrolysis is critical for prodrug activation or metabolite studies .

Oxidation and Reduction

The pyrazine ring and amine groups participate in redox reactions.

Oxidation Pathways:

  • Reagents: KMnO₄, H₂O₂

  • Products: N-Oxides, hydroxylated derivatives

Reduction Pathways:

  • Reagents: NaBH₄, LiAlH₄

  • Products: Saturated rings, secondary amines

ReactionReagentProductYield (%)Source
Pyrazine OxidationH₂O₂, AcOHPyrazine N-oxide60
Amine ReductionNaBH₄, MeOHSecondary amine85

Oxidation enhances polarity, while reduction stabilizes reactive intermediates .

Cross-Coupling Reactions

The pyrazine ring enables palladium-catalyzed couplings, such as Suzuki-Miyaura reactions.

Example:

  • Substrate: 2-Bromopyrazine derivative

  • Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O

  • Product: Biaryl derivatives (e.g., with phenylboronic acid)

This reactivity expands structural diversity for drug discovery .

Scientific Research Applications

2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery.

    Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analog 1: 2-Amino-N-((1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropylacetamide (CAS 1353957-70-6)

Key Differences :

  • Substituents : Replaces the pyrazine ring with a benzylpyrrolidin group.
  • Implications: The benzyl group may increase lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility.

Structural Analog 2: 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)

Key Differences :

  • Functional Groups: Contains a cyano (-CN) and methylamino carbonyl group instead of cyclopropyl and pyrazine.
  • Molecular Formula : C₅H₇N₃O₂ ().
  • Limited toxicological data (as noted in ) suggest caution in handling compared to the target compound, which lacks this reactive group .

Structural Analog 3: 2-Acetyl Pyrazine (CAS 22047-25-2)

Key Differences :

  • Functional Groups : Features an acetyl (-COCH₃) substituent on the pyrazine ring instead of the acetamide-cyclopropyl chain.
  • Molecular Formula : C₆H₆N₂O ().
  • Applications: Primarily used as a synthetic flavoring agent (FEMA No. 3126) due to its nutty aroma. The acetyl group reduces basicity compared to the amino group in the target compound, limiting hydrogen-bonding capacity and altering biological interactions .

Comparative Data Table

Parameter Target Compound Analog 1 (CAS 1353957-70-6) Analog 2 (CAS 6972-77-6) Analog 3 (CAS 22047-25-2)
Molecular Formula Likely C₁₁H₁₆N₄O (inferred) C₁₈H₂₆N₄O C₅H₇N₃O₂ C₆H₆N₂O
Key Substituents Cyclopropyl, pyrazine Benzylpyrrolidin, cyclopropyl Cyano, methylamino carbonyl Acetyl pyrazine
Applications Pharmaceutical intermediate Likely CNS-targeting agent Undefined (limited data) Flavoring agent
Safety Profile Unknown (assumed moderate) Undocumented High caution (reactive cyano) GRAS (Generally Recognized as Safe)
Structural Flexibility Rigid (pyrazine + cyclopropyl) Flexible (pyrrolidine) Semi-rigid Rigid (pyrazine)

Research Findings and Implications

  • Metabolic Stability : The cyclopropyl group in the target compound confers resistance to oxidative metabolism compared to analogs with aliphatic or aromatic substituents .
  • Biological Interactions : The pyrazine ring enables π-π stacking with aromatic residues in proteins, a feature shared with Analog 3 but absent in Analog 1 .

Biological Activity

Overview

2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide is a synthetic compound characterized by its unique molecular structure, which includes a cyclopropyl group and a pyrazinylmethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and drug development.

  • Molecular Formula : C10H14N4O
  • CAS Number : 1353966-93-4

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block for further synthetic applications.

The biological activity of 2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide is primarily attributed to its interaction with specific molecular targets within biological systems. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular function.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways critical for cell survival and proliferation.

Biological Activity

Research indicates that compounds similar to 2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide exhibit a range of biological activities, including anticancer properties. For instance, derivatives of pyrazine have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression .

Case Studies

  • Anticancer Activity : A study on pyrazine derivatives demonstrated their ability to inhibit the proliferation of leukemic cells. The compound was found to induce apoptosis through mechanisms involving the downregulation of anti-apoptotic proteins (Bcl2) and the upregulation of pro-apoptotic proteins (Bax) .
  • Enzyme Interaction : Investigations into the interaction of similar compounds with class II phosphoinositide-3-kinases (PI3Ks) revealed that modifications in the molecular structure could significantly enhance inhibitory activity against these enzymes, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of 2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide can be compared with other pyrazine derivatives. Below is a summary table highlighting key differences:

Compound NameStructure TypeBiological ActivityIC50 (μM)
2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamideCyclopropyl PyrazinePotential anticancer activityTBD
2-Methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylatePyrazine DerivativeInduces apoptosis in K562 cells25 (72h)
1H-Pyrazolo[3,4-b]pyridineBicyclic PyrazineSelective CDK inhibition0.36 (CDK2)

Research Findings

Recent studies have highlighted the significance of structural modifications on the biological activity of pyrazine derivatives. For instance, changes in functional groups can lead to enhanced selectivity and potency against specific biological targets such as kinases involved in cancer progression .

Q & A

Q. What synthetic methodologies are recommended for 2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide, and how can reaction conditions be optimized to improve yield?

A multi-step synthesis involving condensation of cyclopropylamine and pyrazine-derived intermediates is typically employed. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or DCC in anhydrous conditions to minimize hydrolysis.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of cyclopropylamine) and temperature (40–60°C) to enhance yields. Validate purity using elemental analysis and NMR .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

A combination of techniques is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of cyclopropyl, pyrazine, and acetamide moieties. 1^1H-13^13C HSQC/HMBC correlations resolve connectivity ambiguities .
  • Mass spectrometry (HRMS) : Determines molecular ion ([M+H]+^+) and validates molecular formula.
  • FTIR : Identifies NH/OH stretches (3200–3400 cm1^{-1}) and carbonyl peaks (1650–1700 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectral data and computational (DFT) predictions for this compound?

Discrepancies may arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution.
  • Solvent modeling : Apply implicit solvent models (e.g., PCM in Gaussian) to DFT calculations for better agreement with experimental NMR shifts .
  • Validation : Cross-check crystallographic data (if available) to rule out tautomerism or polymorphism .

Q. What strategies are recommended for determining the crystal structure of this compound using X-ray diffraction, particularly with low-quality crystals?

  • Crystal growth : Optimize solvent polarity (e.g., slow evaporation from DMSO/water mixtures) to enhance crystal size and quality.
  • Data collection : Use synchrotron radiation for small or weakly diffracting crystals.
  • Refinement : Apply SHELXL for least-squares refinement, incorporating restraints for disordered regions (e.g., cyclopropyl groups). Validate using R-factor convergence (<5%) and ADP consistency .

Q. How can HOMO-LUMO analysis and molecular electrostatic potential (MESP) maps predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • HOMO-LUMO : Calculate using DFT (B3LYP/6-311++G(d,p)) to identify electron-rich (pyrazine N-atoms) and electron-deficient (amide carbonyl) regions. A narrow HOMO-LUMO gap (<4 eV) suggests high reactivity .
  • MESP maps : Visualize using software like Multiwfn. Negative potentials (red regions) highlight nucleophilic attack sites (e.g., pyrazine ring), while positive potentials (blue) indicate electrophilic targets (e.g., cyclopropyl CH2_2) .

Q. In cases of unexpected biological activity, how should researchers design follow-up experiments to elucidate structure-activity relationships (SAR)?

  • Analog synthesis : Modify substituents (e.g., pyrazine → pyridine, cyclopropyl → cyclobutyl) to probe pharmacophore requirements.
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate activity with computed descriptors (logP, polar surface area) .
  • Co-crystallization : If the compound inhibits an enzyme, attempt co-crystallization to identify binding interactions (e.g., hydrogen bonds with active-site residues) .

Data Contradiction and Validation

Q. How should researchers address conflicting results between elemental analysis and mass spectrometry data?

  • Re-analysis : Repeat elemental analysis using fresh samples to rule out hygroscopicity or decomposition.
  • High-resolution MS : Confirm molecular formula with HRMS (error < 2 ppm).
  • Alternative techniques : Use X-ray crystallography as a definitive structural validation tool .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide
Reactant of Route 2
2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide

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